Antiproliferative Potency in MDA-MB-231 Cells
In a standardized MTT assay against MDA-MB-231 breast cancer cells, AuM1Gly exhibited an IC50 value of 1.9 nM, which is approximately 6.3-fold more potent than its closest gold analog AuM1Phe (12 nM) and 31-fold more potent than its silver analog AgM1Gly (59 nM). Compared to the clinical reference drug cisplatin, AuM1Gly was nearly 18,000-fold more potent [1].
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | 1.9 (±0.5) × 10⁻³ μM (1.9 nM) |
| Comparator Or Baseline | AuM1Phe: 1.2 (±0.3) × 10⁻² μM (12 nM); AgM1Gly: 5.9 (±0.9) × 10⁻² μM (59 nM); Cisplatin: 33.8 ± 1.5 μM |
| Quantified Difference | AuM1Gly is 6.3× more potent than AuM1Phe, 31× more potent than AgM1Gly, and ~18,000× more potent than cisplatin. |
| Conditions | MDA-MB-231 breast cancer cell line, MTT assay, 72 h exposure |
Why This Matters
This establishes AuM1Gly as the most potent compound in its series for MDA-MB-231 cells, justifying its selection for experiments where maximal growth inhibition at minimal concentration is critical.
- [1] Scattolin, T., Bortolamiol, E., Visentin, F., Palazzolo, S., Caligiuri, I., Rizzolio, F., Demitri, N., Canzonieri, V., & Rilievo, G. (2023). NHC-Ag(I) and NHC-Au(I) Complexes with N-Boc-Protected α-Amino Acidate Counterions Powerfully Affect the Growth of MDA-MB-231 Cells. ACS Medicinal Chemistry Letters, 14(11), 1567–1575. View Source
